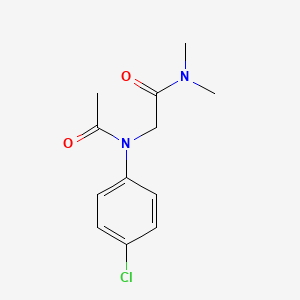

Acetanilide, 4'-chloro-N-(dimethylcarbamoylmethyl)-

Description

4'-Chloro-N-(dimethylcarbamoylmethyl)acetanilide is a substituted acetanilide derivative characterized by a chloro group at the 4' position of the phenyl ring and a dimethylcarbamoylmethyl group attached to the nitrogen of the acetamide moiety. This structural configuration imparts distinct physicochemical properties, such as altered solubility, hydrogen-bonding capacity, and metabolic stability, compared to simpler acetanilides. The compound’s synthesis likely involves multi-step reactions, including Grignard or Schotten-Baumann methodologies, as inferred from analogous acetanilide syntheses .

Properties

CAS No. |

105900-85-4 |

|---|---|

Molecular Formula |

C12H15ClN2O2 |

Molecular Weight |

254.71 g/mol |

IUPAC Name |

2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide |

InChI |

InChI=1S/C12H15ClN2O2/c1-9(16)15(8-12(17)14(2)3)11-6-4-10(13)5-7-11/h4-7H,8H2,1-3H3 |

InChI Key |

REVQTYIGYPPMAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CC(=O)N(C)C)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide typically involves the reaction of 4-chloroaniline with acetic anhydride to form N-acetyl-4-chloroaniline. This intermediate is then reacted with N,N-dimethylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst, controlled temperature, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acetylated or chlorinated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-(N-acetyl-4-chloroanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Bond Parameters and Crystallographic Features

The title compound shares structural homology with other chloro-substituted acetanilides. For instance, 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide exhibits similar bond lengths (mean σ(C–C) = 0.005 Å) and hydrogen-bonding networks (N–H⋯O and C–H⋯O interactions), forming infinite chains in crystalline states .

Table 1: Bond Lengths and Hydrogen-Bonding Features

Solubility and Partitioning Behavior

The chloro and dimethylcarbamoylmethyl substituents significantly alter solubility. While unsubstituted acetanilide is sparingly soluble in water (0.5 g/100 mL at 25°C) but soluble in dichloromethane , the target compound’s polar carbamoyl group may enhance aqueous solubility. Comparative studies of acetanilide derivatives show that chloro substituents reduce solubility in nonpolar solvents, whereas carbamoyl groups increase hydrophilicity .

Table 2: Solubility Profiles

Metabolic Pathways and Stability

Acetanilide derivatives undergo hepatic metabolism via deacetylation and oxidation. The parent compound acetanilide metabolizes to aniline (toxic) and N-acetyl-p-aminophenol (non-toxic) . The dimethylcarbamoylmethyl group in the target compound may slow deacetylation, reducing aniline formation, while the 4'-chloro group could direct oxidation to alternative metabolites. Rat studies indicate that carbamoyl-substituted acetanilides exhibit prolonged half-lives compared to unsubstituted analogues .

Table 3: Metabolic Comparison

Analytical and Spectroscopic Differentiation

Low-field NMR (LF-NMR) effectively distinguishes acetanilide derivatives. For example, aliphatic protons in acetanilide (δ 2.1 ppm for CH3) shift upfield in carbamoyl-substituted derivatives due to electron-withdrawing effects . X-ray crystallography remains critical for confirming hydrogen-bonding patterns and steric effects .

Q & A

Q. What experimental designs are optimal for long-term toxicity studies?

- Methodology : Use chronic exposure models in rodents (e.g., 90-day study) with endpoints like histopathology, hematology, and organ weights. Apply benchmark dose (BMD) modeling to refine NOAEL estimates and assess carcinogenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.